1-(Allyloxycarbonyl)benzotriazole
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Overview
Description
1-(Allyloxycarbonyl)benzotriazole is a compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their versatile applications in various fields, including medicinal chemistry, material science, and organic synthesis. The unique structure of this compound imparts specific physicochemical properties, making it a valuable compound for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Allyloxycarbonyl)benzotriazole typically involves the reaction of 1H-benzo[d][1,2,3]triazole with allyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
1-(Allyloxycarbonyl)benzotriazole undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
1-(Allyloxycarbonyl)benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of corrosion inhibitors, UV filters, and materials for solar cells
Mechanism of Action
The mechanism of action of 1-(Allyloxycarbonyl)benzotriazole involves its interaction with specific molecular targets. The benzotriazole moiety can form hydrogen bonds and π-π stacking interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The allyl group can undergo metabolic transformations, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1H-benzo[d][1,2,3]triazole
- 1-Allyl-1H-benzo[d][1,2,3]triazole
- 1H-1,2,3-triazole derivatives
Uniqueness
1-(Allyloxycarbonyl)benzotriazole stands out due to its unique combination of the benzotriazole ring and the allyl ester group. This combination imparts specific reactivity and biological activity, making it a valuable compound for diverse applications .
Properties
Molecular Formula |
C10H9N3O2 |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
prop-2-enyl benzotriazole-1-carboxylate |
InChI |
InChI=1S/C10H9N3O2/c1-2-7-15-10(14)13-9-6-4-3-5-8(9)11-12-13/h2-6H,1,7H2 |
InChI Key |
YOLMTYMZZHLITG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)N1C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
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